molecular formula C17H17FN2O3S B2496102 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922059-00-5

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2496102
CAS RN: 922059-00-5
M. Wt: 348.39
InChI Key: VZFNUKWIEXOLPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves complex reactions, aiming to introduce specific functional groups that contribute to the compound's activity and properties. Studies on the synthesis of similar compounds, such as tetrahydroisoquinolines, involve multi-step processes including condensation, sulfonation, and alkylation reactions to achieve the desired molecular structure (Hara et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves the examination of crystal structures and intramolecular hydrogen bonding. For example, the structural study of related tetrahydroisoquinoline derivatives reveals information on tautomeric forms and the stabilization effect of intramolecular hydrogen bonds (Mikhailov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of tetrahydroquinoline derivatives are influenced by their functional groups. Sulfonamide and fluorine groups can significantly affect the compound's interaction with biological targets and its overall reactivity. Studies on similar molecules have explored their binding and inhibitory activities, demonstrating the impact of these groups on the compound's biological properties (Romero et al., 2004).

Physical Properties Analysis

The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the tetrahydroquinoline core. Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze these compounds, providing insights into their behavior under various conditions (Inoue et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and related compounds, such as their reactivity towards different chemical agents and stability under various chemical conditions, are essential for understanding their potential applications. Studies on the reactivity of similar compounds provide valuable information on their potential as intermediates in the synthesis of more complex molecules (Busujima et al., 2016).

Scientific Research Applications

Antibacterial Applications

The antibacterial properties of fluoroquinolones, which share a resemblance with the fluoroaryl component of the compound, have been extensively studied. For instance, research into 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrates broad antibacterial activity, suggesting that the fluoroaryl segment could contribute to antimicrobial efficacy (Goueffon, Montay, Roquet, & Pesson, 1981).

Vasodilation Activity

Compounds with tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, indicating potential for renal vasodilation applications. This suggests that tetrahydroquinoline derivatives in the compound could offer therapeutic avenues in cardiovascular research (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Enzyme Inhibition

Research involving methanesulfonyl fluoride and its interactions with acetylcholinesterase highlights the potential of methanesulfonamide-based compounds to act as enzyme inhibitors. These findings imply possible applications in designing inhibitors for specific enzymes (Kitz & Wilson, 1963).

Neurotransmitter Regulation

Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) suggest that the sulfonamide and tetrahydroquinoline components can be tailored for selective inhibition of enzymes involved in neurotransmitter regulation, indicating potential for neurological and psychiatric disorder treatments (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Catalytic Asymmetric Synthesis

The catalytic asymmetric addition to cyclic N-acyl-iminium using sulfone-bearing compounds demonstrates the utility of such structures in synthetic chemistry, specifically in generating compounds with quaternary stereocenters (Bhosale, Císařová, Kamlar, & Veselý, 2022). This highlights potential applications in the development of novel synthetic pathways and drug discovery.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-20-16-8-7-15(10-13(16)4-9-17(20)21)19-24(22,23)11-12-2-5-14(18)6-3-12/h2-3,5-8,10,19H,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFNUKWIEXOLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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